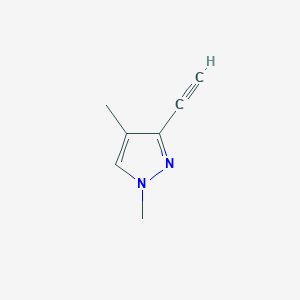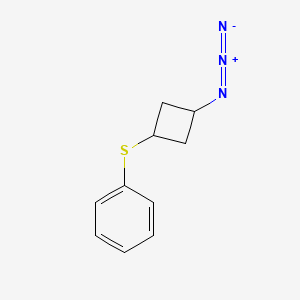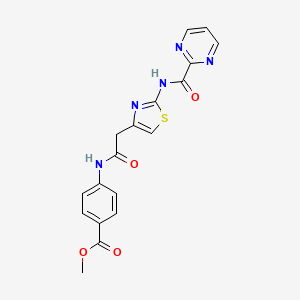![molecular formula C11H14O3 B2516570 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde CAS No. 863488-78-2](/img/structure/B2516570.png)
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation and Mechanism Studies
Oxidation reactions involving methoxy substituted benzyl phenyl sulfides showcase the utility of methoxy substituted benzaldehydes in distinguishing between different types of oxidants. The study by Lai, Lepage, and Lee (2002) on the oxidation by high valent oxoruthenium compounds reveals insights into single electron transfer mechanisms versus direct oxygen atom transfer, elucidating the chemical behavior of methoxy substituted benzaldehydes in these reactions (Lai, Lepage, & Lee, 2002).
Organic Synthesis and Catalysis
Wang et al. (2011) describe a one-pot process for preparing various phenylpropanoid esters from substituted benzaldehydes, demonstrating the role of methoxy substituted benzaldehydes in synthesizing important medicinal intermediates. This environmentally friendly method highlights the significance of such benzaldehydes in organic synthesis (Wang, Wei, Jiang, & Jiang, 2011).
Photopolymerization Research
In the realm of materials science, Guillaneuf et al. (2010) explored the potential of an alkoxyamine derivative, bearing a chromophore group linked to the aminoxyl function, for photopolymerization. The study demonstrates the decomposition of this compound under UV irradiation, generating radicals for initiating polymerization, showcasing an application of methoxy substituted benzaldehydes in developing photoinitiation systems for polymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Enzyme Catalysis
The enhancement of aldolase and dehydration activities of 4-oxalocrotonate tautomerase (4-OT) through protein engineering, as researched by Zandvoort et al. (2012), is another noteworthy application. This study demonstrates how the enzyme catalyzes the cross-coupling of acetaldehyde and benzaldehyde, leading to the production of cinnamaldehyde, emphasizing the utility of methoxy substituted benzaldehydes in biocatalysis and the synthesis of fine chemicals (Zandvoort, Geertsema, Quax, & Poelarends, 2012).
Antimicrobial Activity Studies
The synthesis and antimicrobial evaluation of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues by Lal, Yadav, and Kumar (2016) demonstrate the biomedical relevance of methoxy substituted benzaldehydes. These compounds were found to exhibit significant antimicrobial activity, highlighting the potential of such benzaldehydes in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1-methoxypropan-2-yloxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUDLFUCYVENAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)




![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)
![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)
![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)
![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)



